N-((1-(Methylthio)cyclopropyl)methyl)thietan-3-amine
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Overview
Description
N-((1-(Methylthio)cyclopropyl)methyl)thietan-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a thietan ring, and a methylthio substituent, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(Methylthio)cyclopropyl)methyl)thietan-3-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the cyclopropyl group through cyclopropanation reactions, followed by the introduction of the thietan ring via cyclization reactions. The methylthio group can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and reaction conditions that minimize side reactions and maximize the efficiency of each step. Continuous flow reactors and other modern chemical engineering techniques may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(Methylthio)cyclopropyl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thietan ring or modify the cyclopropyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
N-((1-(Methylthio)cyclopropyl)methyl)thietan-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism by which N-((1-(Methylthio)cyclopropyl)methyl)thietan-3-amine exerts its effects depends on its interaction with specific molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The cyclopropyl and thietan rings may contribute to the compound’s binding affinity and specificity, while the methylthio group can influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: Lacks the cyclopropyl and methylthio groups, resulting in different chemical properties and reactivity.
Cyclopropylmethylamine: Contains the cyclopropyl group but lacks the thietan ring and methylthio substituent.
Methylthiocyclopropane: Contains the cyclopropyl and methylthio groups but lacks the thietan ring.
Uniqueness
N-((1-(Methylthio)cyclopropyl)methyl)thietan-3-amine is unique due to the combination of its cyclopropyl, thietan, and methylthio groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H15NS2 |
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Molecular Weight |
189.3 g/mol |
IUPAC Name |
N-[(1-methylsulfanylcyclopropyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H15NS2/c1-10-8(2-3-8)6-9-7-4-11-5-7/h7,9H,2-6H2,1H3 |
InChI Key |
SIJHNIFQBLRDMT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC1)CNC2CSC2 |
Origin of Product |
United States |
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